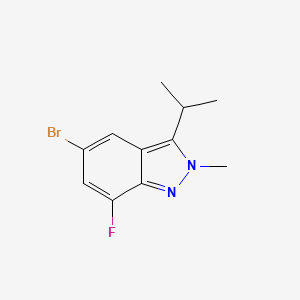
Tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate is an organic compound with a complex structure that includes an oxetane ring, an amino group, and a cyanophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate typically involves the reaction of tert-butyl 3-oxetanylcarbamate with 4-cyanobenzylamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The oxetane ring can undergo ring-opening reactions to form new cyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield N-substituted derivatives, while oxidation can produce oxetane ring-opened products .
Aplicaciones Científicas De Investigación
Tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxetane ring can participate in ring-opening reactions that modify the structure of target molecules. These interactions can affect various biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3-(4-cyanophenyl)oxetane-3-carboxylate: Lacks the amino group, making it less reactive in certain substitution reactions.
Tert-butyl 2-amino-3-(4-methoxyphenyl)oxetane-3-carboxylate: Contains a methoxy group instead of a cyano group, which affects its electronic properties and reactivity
Uniqueness
Tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate is unique due to the presence of both an amino group and a cyanophenyl group, which provide a combination of reactivity and electronic properties that are not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Propiedades
Fórmula molecular |
C15H18N2O3 |
|---|---|
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-14(2,3)20-13(18)15(9-19-12(15)17)11-6-4-10(8-16)5-7-11/h4-7,12H,9,17H2,1-3H3 |
Clave InChI |
JYLXQZSSCSKHNY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1(COC1N)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride](/img/structure/B13930075.png)
